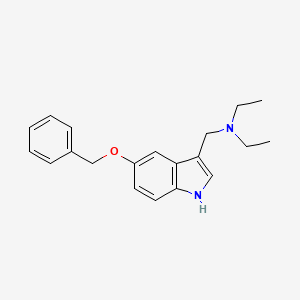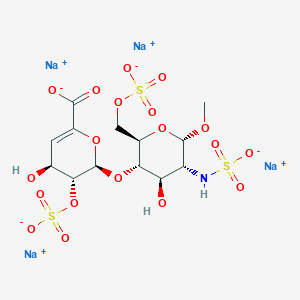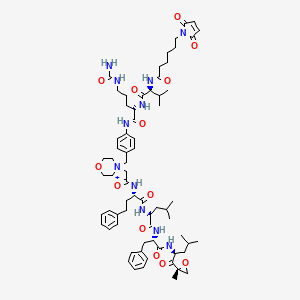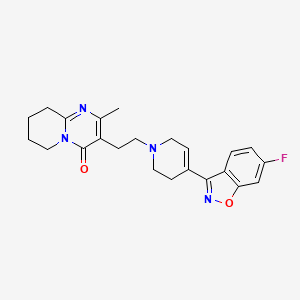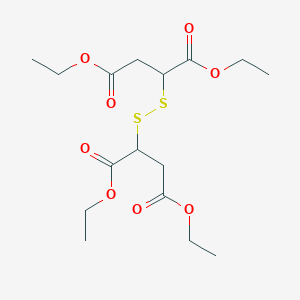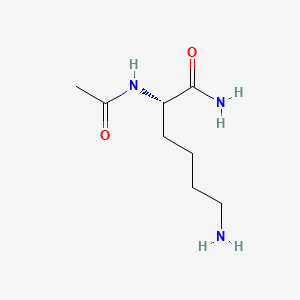
(S)-2-Acetamido-6-aminohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Acetamido-6-aminohexanamide is an organic compound that belongs to the class of amides It is a derivative of lysine, an essential amino acid, and is characterized by the presence of an acetamido group and an amino group attached to a hexanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-6-aminohexanamide typically involves the acylation of lysine. One common method is the reaction of lysine with acetic anhydride under controlled conditions to introduce the acetamido group. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Acetamido-6-aminohexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to yield primary amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-2-Acetamido-6-aminohexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Acetamido-6-aminohexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the amino group can participate in electrostatic interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-lysine: Similar in structure but with different functional groups.
Lysine derivatives: Various derivatives of lysine with modifications at different positions.
Uniqueness
(S)-2-Acetamido-6-aminohexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
19789-60-7 |
|---|---|
Formule moléculaire |
C8H17N3O2 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2S)-2-acetamido-6-aminohexanamide |
InChI |
InChI=1S/C8H17N3O2/c1-6(12)11-7(8(10)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12)/t7-/m0/s1 |
Clé InChI |
RXDBWNXJJIDFEF-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canonique |
CC(=O)NC(CCCCN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


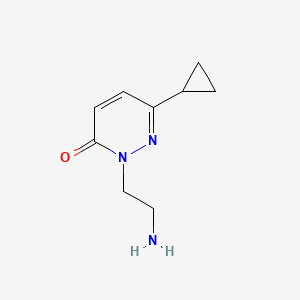


![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
